molecular formula C11H14O2 B6165659 3-(phenoxymethyl)oxolane CAS No. 1341645-29-1

3-(phenoxymethyl)oxolane

Cat. No.: B6165659
CAS No.: 1341645-29-1
M. Wt: 178.2
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Description

3-(Phenoxymethyl)oxolane is a tetrahydrofuran (oxolane) derivative featuring a phenoxymethyl (-CH₂-O-C₆H₅) substituent at the 3-position of the oxolane ring. The compound’s molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. For instance, oxolane derivatives are frequently explored for their bioactivity (e.g., antifungal, antiangiogenic) or as reactive intermediates in polymer chemistry .

Properties

CAS No.

1341645-29-1

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenoxymethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of phenoxymethyl alcohol derivatives under acidic or basic conditions. Another approach involves the ring-closing metathesis of suitable diene precursors using catalysts like Grubbs’ catalyst.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of high-throughput screening for catalyst selection and reaction optimization is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(phenoxymethyl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under various conditions.

Major Products

The major products formed from these reactions include phenoxymethyl-substituted lactones, alcohols, and various substituted oxolanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(phenoxymethyl)oxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(phenoxymethyl)oxolane involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Structural Diversity

  • Substituents drastically alter properties. For instance:
    • Isocyanato groups (e.g., 3-(isocyanatomethyl)oxolane) enhance reactivity for polyurethane or coating applications .
    • Bromobenzoyl groups (e.g., 3-(3-bromobenzoyl)oxolane) may serve as electrophiles in cross-coupling reactions .

Physical and Chemical Properties

  • Purity levels vary: 3-(3-bromobenzoyl)oxolane is available at 95% purity , while hazards for 3-octyloxolane-2,5-dione include skin/eye irritation .

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